molecular formula C24H24N4O5S B11655518 (6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11655518
M. Wt: 480.5 g/mol
InChI Key: BPCPEACXZKZERQ-ZCMXHKGDSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiadiazolopyrimidine core. Key reagents and conditions include:

    Starting Materials: Ethylamine, methoxyphenol derivatives, and appropriate aldehydes.

    Reaction Conditions: Cyclization reactions are often carried out under reflux conditions with suitable solvents such as ethanol or acetonitrile. Catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Parameters: Temperature, solvent choice, and reaction time are carefully controlled.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O5S/c1-4-21-27-28-22(25)16(23(29)26-24(28)34-21)13-15-9-10-19(20(14-15)31-3)33-12-11-32-18-8-6-5-7-17(18)30-2/h5-10,13-14,25H,4,11-12H2,1-3H3/b16-13-,25-22?

InChI Key

BPCPEACXZKZERQ-ZCMXHKGDSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4OC)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4OC)OC)C(=O)N=C2S1

Origin of Product

United States

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